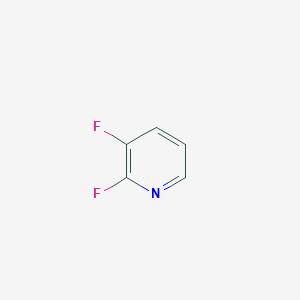

2,3-Difluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2N/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVLEPMNNPZAPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382486 | |

| Record name | 2,3-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-66-2 | |

| Record name | 2,3-Difluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1513-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Difluoropyridine CAS number and properties

An In-depth Technical Guide to 2,3-Difluoropyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal fluorinated heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis methodologies, reactivity profile, and critical applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacological profile.[1][2] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[3]

Within this context, this compound (CAS No. 1513-66-2) emerges as a particularly valuable scaffold. As a pyridine derivative, it is an integral component in fields ranging from pharmaceuticals to materials science.[4] The presence of two vicinal fluorine atoms on this electron-deficient ring system creates a unique electronic landscape, offering distinct reactivity and opportunities for constructing complex molecular architectures. This guide serves as a comprehensive technical resource on this important chemical entity.

Core Properties and Identification

Accurate identification and understanding of a compound's physical properties are prerequisites for its successful application. This compound is a flammable liquid with a distinct set of characteristics crucial for its handling and use in synthesis.[5][6]

| Identifier / Property | Value | Source(s) |

| CAS Number | 1513-66-2 | [5][6][7][8] |

| Molecular Formula | C₅H₃F₂N | [5][7][8] |

| Molecular Weight | 115.08 g/mol | [5][6][8] |

| Appearance | Liquid | [5] |

| Density | 1.265 g/mL at 25 °C | [5][9] |

| Refractive Index | n20/D 1.427 | [5][9] |

| Flash Point | 26.7 °C (80.1 °F) - closed cup | [5] |

| Adiabatic Ionization Energy | 9.6958 ± 0.0004 eV | [4] |

| InChI Key | OGVLEPMNNPZAPS-UHFFFAOYSA-N | [5][6] |

Spectroscopic Characterization

The structural integrity of this compound must be confirmed before use. Standard spectroscopic methods provide a definitive fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR will show signals corresponding to the three aromatic protons, with coupling patterns influenced by both H-H and H-F interactions. ¹⁹F NMR is essential for confirming the presence and environment of the fluorine atoms.[10] ¹³C NMR will reveal five distinct carbon signals, with C-F coupling constants providing further structural confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region, as well as aromatic C=C and C=N stretching bands.[6][11]

-

Mass Spectrometry (MS) : This technique will confirm the molecular weight, with the molecular ion peak appearing at m/z 115.02.[6]

Public databases such as SpectraBase offer reference spectra for this compound, which are invaluable for comparison.[10]

Synthesis and Mechanistic Considerations

The synthesis of fluoropyridines, particularly those with fluorine at the 3-position, can be challenging.[12] Direct fluorination is often difficult, so halogen exchange (Halex) reactions are more common. The synthesis of the closely related 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine provides a well-documented and mechanistically insightful template for producing the 2,3-difluoro scaffold.[12][13]

The core of this transformation is a nucleophilic aromatic substitution (SₙAr) reaction, where chloride ions are sequentially replaced by fluoride ions.

Caption: General SₙAr pathway for difluorination.

Causality Behind Experimental Choices:

-

Fluorinating Agent : While cesium fluoride (CsF) is highly reactive, potassium fluoride (KF) is more economical.[12] Its effectiveness is greatly enhanced by ensuring it is anhydrous and finely divided to maximize surface area. Sometimes a mixture of CsF and KF is used to balance cost and reactivity.[11]

-

Solvent : High-boiling polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) are required.[12][13] These solvents can dissolve the inorganic fluoride salt and stabilize the charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, thereby lowering the activation energy.

-

Catalyst : A phase-transfer catalyst, such as tetraphenylphosphonium bromide, is often added.[13] It facilitates the transfer of the fluoride anion from the solid phase (KF) into the organic phase where the substrate is, accelerating the reaction.

-

Temperature Control : The reaction is typically performed in a stepwise manner. A lower initial temperature (~180-190°C) favors the substitution of the more activated 2-position chlorine. A subsequent increase in temperature (~200-210°C) is necessary to replace the less reactive 3-position chlorine.[13] This staged heating is critical for achieving high yields of the difluorinated product.

Representative Laboratory Protocol:

This protocol is adapted from established procedures for analogous compounds and serves as a validated starting point.[11][13]

-

Preparation : In a multi-necked flask equipped with a mechanical stirrer, thermometer, and distillation head, charge anhydrous sulfolane, finely powdered anhydrous potassium fluoride (2.5 molar equivalents), and tetraphenylphosphonium bromide (0.05 molar equivalents).

-

Inert Atmosphere : Purge the system with an inert gas (e.g., nitrogen or argon) and heat the mixture to the desired initial temperature (e.g., 145°C).

-

Substrate Addition : Slowly add 2,3,5-trichloropyridine (1 molar equivalent) to the stirred mixture.

-

Staged Reaction : Maintain the temperature at 145-150°C for 17-20 hours. Monitor the reaction progress by GC-MS to observe the formation of the monofluorinated intermediate.

-

Second Stage : Increase the temperature to 190°C and hold for another 15-20 hours to drive the reaction to the difluorinated product.

-

Workup and Purification : Cool the reaction mixture. The product is typically isolated by vacuum distillation. The collected distillate can be further purified by fractional distillation to achieve high purity (>99%).

-

Validation : Confirm the identity and purity of the final product using NMR, IR, and GC-MS, comparing the data to reference spectra.

Reactivity and Synthetic Applications

The two strongly electron-withdrawing fluorine atoms significantly lower the electron density of the pyridine ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr). This enhanced reactivity is the cornerstone of its utility as a synthetic building block.

Caption: Role of this compound in synthesis.

The regioselectivity of nucleophilic attack is a key consideration. The 2-position is generally the most activated site for substitution due to stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atom. This allows for selective functionalization, making this compound an excellent precursor for a wide range of derivatives. For instance, it is a documented intermediate in the preparation of 2,7-diazaspiro[4.5]decan-1-one derivatives, which act as inhibitors for the 11-β hydroxysteroid dehydrogenase type 1 enzyme and as mineralocorticoid receptor antagonists.[14]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.[7][15]

| Hazard Class | GHS Classification | Source(s) |

| Flammability | Flammable liquid and vapor (Category 3) | [5][6] |

| Acute Toxicity | Harmful if swallowed (Category 4, Oral) | [5][6] |

| Eye Damage | Causes serious eye damage (Category 1) | [5][6] |

| Aquatic Hazard | Harmful to aquatic life | [16] |

Mandatory Handling Procedures:

-

Ventilation : Always handle in a certified chemical fume hood to avoid inhalation of vapors.[15][17]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles along with a face shield.[16][17]

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[15][18] Ground and bond containers during transfer to prevent static discharge.[18]

-

Spills : In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[15]

-

Skin : Take off contaminated clothing immediately. Rinse skin with plenty of water.[18]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[15]

-

Storage and Disposal:

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[15][18]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not release into the environment.[16][18]

Conclusion

This compound is a high-value chemical intermediate with a unique combination of properties conferred by its fluorinated heterocyclic structure. Its well-defined reactivity, particularly in SₙAr reactions, makes it a versatile tool for the synthesis of complex, functionalized molecules. While its hazardous nature demands rigorous safety precautions, its strategic importance in the development of novel pharmaceuticals and advanced materials is undisputed. This guide provides the foundational knowledge for scientists to handle, utilize, and innovate with this compound safely and effectively.

References

-

This compound, 1 X 5 g (718173-5G) - Alkali Scientific . (n.d.). Alkali Scientific. Retrieved January 12, 2026, from [Link]

-

Exploring this compound-4-carboxylic Acid: A Key Pharmaceutical Intermediate . (n.d.). Retrieved January 12, 2026, from [Link]

-

This compound - SpectraBase . (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

This compound | C5H3F2N | CID 2783176 - PubChem . (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine . (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study . (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. (n.d.). Google Patents.

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents. (n.d.). Google Patents.

- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents. (n.d.). Google Patents.

-

3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation . (n.d.). Retrieved January 12, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies . (n.d.). Retrieved January 12, 2026, from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C5H3F2N | CID 2783176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. alkalisci.com [alkalisci.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 12. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 13. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 14. This compound | 1513-66-2 [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of 2,3-Difluoropyridine from 2,3-Dichloropyridine

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,3-difluoropyridine, a critical building block in modern medicinal and agrochemical development.[1] We delve into the nuances of the halogen exchange (Halex) reaction, a cornerstone of nucleophilic aromatic substitution (SNAr) chemistry, for the conversion of 2,3-dichloropyridine. This document offers a comparative analysis of fluorinating agents, the pivotal role of phase-transfer catalysis, and the optimization of reaction parameters. Detailed, field-proven experimental protocols are provided, alongside a discussion of common challenges and safety imperatives. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries seeking to implement or optimize this vital transformation.

Introduction: The Strategic Importance of Fluorinated Pyridines

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a well-established strategy in drug discovery for modulating a molecule's physicochemical and pharmacological properties. Fluorine's unique characteristics, such as its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, improve bioavailability, and increase binding affinity to biological targets.[2] Consequently, fluorinated pyridines, particularly this compound and its derivatives, have emerged as indispensable intermediates in the synthesis of a wide array of commercialized pharmaceuticals and agrochemicals.[3][4] Their prevalence in numerous active pharmaceutical ingredients (APIs) underscores the importance of robust and scalable synthetic routes to these key building blocks.[5]

This guide focuses on the most prevalent and industrially viable method for synthesizing this compound: the halogen exchange (Halex) reaction of 2,3-dichloropyridine.[6] We will dissect the underlying principles of this nucleophilic aromatic substitution (SNAr) reaction, providing a granular look at the factors that govern its efficiency and success.

The Halex Reaction: A Mechanistic Deep Dive

The conversion of 2,3-dichloropyridine to this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) process.[7][8] This reaction proceeds via a bimolecular addition-elimination mechanism.

The key steps are as follows:

-

Nucleophilic Attack: A fluoride ion (F⁻) acts as the nucleophile, attacking one of the electron-deficient carbon atoms of the pyridine ring that is bonded to a chlorine atom. This attack is perpendicular to the plane of the aromatic ring.

-

Formation of the Meisenheimer Complex: The addition of the fluoride ion disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom, which helps to stabilize the complex.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of a chloride ion (Cl⁻) as the leaving group, resulting in the formation of the fluorinated pyridine.

The reaction typically proceeds in a stepwise manner, with the chlorine at the 2-position being more susceptible to nucleophilic attack than the chlorine at the 3-position. This is due to the greater activation provided by the ring nitrogen for the ortho position.[9]

Sources

- 1. Procedure [chem.fsu.edu]

- 2. benchchem.com [benchchem.com]

- 3. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 4. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 5. ENHANCED EFFECT OF SPRAY-DRIED POTASSIUM FLUORIDE ON FLUORINATION | Semantic Scholar [semanticscholar.org]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 8. Halex process - Wikipedia [en.wikipedia.org]

- 9. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 2,3-Difluoropyridine

Abstract

2,3-Difluoropyridine is a fluorinated heterocyclic compound of significant interest in the pharmaceutical, agrochemical, and materials science sectors. Its unique electronic properties, conferred by the two adjacent fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core molecular and physicochemical properties of this compound, delves into its synthesis and reactivity, outlines its primary applications, and presents essential protocols for its safe handling and use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates in their discovery and development pipelines.

Core Molecular Properties

The foundational attributes of any chemical compound are its formula and molecular weight, which dictate its stoichiometry and are the basis for all quantitative experimental work.

Chemical Formula

The empirical and molecular formula for this compound is C₅H₃F₂N [1][2][3]. This formula indicates that each molecule is composed of a five-carbon, three-hydrogen pyridine ring substituted with two fluorine atoms.

Molecular Weight

The molecular weight (molar mass) of this compound is calculated from the atomic weights of its constituent atoms:

-

(5 x Carbon) + (3 x Hydrogen) + (2 x Fluorine) + (1 x Nitrogen)

-

(5 x 12.011) + (3 x 1.008) + (2 x 18.998) + (1 x 14.007) = 115.08 g/mol [1][2][3].

This value is fundamental for converting between mass and moles in reaction calculations, ensuring precise stoichiometric control. The exact mass is 115.02335542 Da[2].

Physicochemical and Spectroscopic Characteristics

The physical and spectral properties of this compound are critical for its purification, handling, and structural confirmation. These characteristics are consistent with a small, moderately polar organofluorine compound.

Key Physicochemical Data

The essential physical properties of this compound are summarized in the table below. These values are crucial for planning experimental procedures such as distillation, extraction, and long-term storage.

| Property | Value | Source(s) |

| CAS Number | 1513-66-2 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1][4][5] |

| Density | 1.265 g/mL at 25 °C | [1][4] |

| Boiling Point | 118-126 °C | [1][4][5] |

| Refractive Index (n20/D) | 1.427 | [1][4] |

| Flash Point | 26.7 °C (closed cup) | |

| Solubility | Soluble in chloroform, methanol | [4][5] |

Spectroscopic Profile

Spectroscopic data is indispensable for verifying the identity and purity of this compound after synthesis or before use. While specific spectra are instrument-dependent, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum will show signals in the aromatic region, with coupling patterns and chemical shifts influenced by the electronegative fluorine and nitrogen atoms.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two distinct resonances are expected, with their coupling confirming the 2,3-substitution pattern.

-

¹³C NMR: The carbon spectrum will display five signals for the pyridine ring, with the C-F carbons showing characteristic large one-bond coupling constants (¹JCF).

-

Mass Spectrometry (MS): The molecular ion peak (M+) will appear at m/z = 115, corresponding to the molecular weight.

-

Infrared (IR) Spectroscopy: The spectrum will feature characteristic peaks for C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region, along with C=C and C=N stretching vibrations of the aromatic ring[6].

Synthesis and Reactivity

Synthesis Strategies

This compound is typically synthesized via halogen exchange (Halex) reactions from polychlorinated or polybrominated pyridine precursors. A common industrial approach involves the fluorination of a trichloropyridine, such as 2,3,5-trichloropyridine, using a fluoride salt as the fluorinating agent[7][8].

Key considerations for this synthesis include:

-

Fluorinating Agent: While cesium fluoride (CsF) is highly reactive, the more economical potassium fluoride (KF) is often used, sometimes in combination with a phase-transfer catalyst to enhance its reactivity[7][8].

-

Solvent: High-boiling polar aprotic solvents like sulfolane or dimethyl sulfoxide (DMSO) are required to achieve the high temperatures (180-240 °C) necessary for the substitution to occur[7][8].

-

Reaction Control: The reaction is often staged, with an initial lower temperature phase to favor monofluorination, followed by a higher temperature phase to drive the reaction to the desired difluorinated product[7].

Core Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of the fluorine atoms and the ring nitrogen, which makes the pyridine ring highly electron-deficient. This property makes it an excellent substrate for Nucleophilic Aromatic Substitution (SₙAr) reactions. Nucleophiles will preferentially attack the positions activated by the fluorine atoms, typically leading to the displacement of one of the fluoride ions. This reactivity is the cornerstone of its utility as a synthetic building block.

Applications in Research and Development

The strategic incorporation of fluorine atoms can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity[9][10]. Consequently, this compound and its derivatives are valuable intermediates in several research areas.

-

Pharmaceutical Synthesis: It serves as a key building block for active pharmaceutical ingredients (APIs)[11][12]. The difluoropyridine motif is found in compounds developed as inhibitors of enzymes like 11-β hydroxysteroid dehydrogenase and as mineralocorticoid receptor antagonists[5]. Its use streamlines the synthesis of complex drug candidates by providing a pre-fluorinated core[9].

-

Agrochemical Development: Similar to pharmaceuticals, fluorinated compounds are crucial in modern agrochemicals[9][13]. The this compound scaffold is used to create herbicides, insecticides, and fungicides with enhanced efficacy and stability[12][14].

-

Materials Science: Organofluorine compounds are used to create advanced materials, such as fluoropolymers, with desirable properties like thermal stability and chemical resistance[13].

Experimental Workflow and Safety Protocols

General Workflow for SₙAr Reaction

The following diagram illustrates a typical laboratory workflow for using this compound in a nucleophilic aromatic substitution reaction, a common application.

Caption: General workflow for a Nucleophilic Aromatic Substitution (SₙAr) reaction.

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed or in contact with eyes[2]. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat[12][15].

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of vapors[12][15][16].

-

Ignition Sources: this compound is a flammable liquid[2][17]. Keep it away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ensure proper grounding of containers to prevent static discharge[15][17][18].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids[4][15][17]. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[4][5].

-

Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and place in a sealed container for disposal. Dispose of contents and container to an approved waste disposal plant in accordance with local regulations[15][17].

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[15].

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing[15].

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[15][17].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist[15].

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Borun Chemical. (n.d.). Exploring this compound-4-carboxylic Acid: A Key Pharmaceutical Intermediate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

-

Electronic Chemical. (n.d.). 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Retrieved from [Link]

- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.

-

ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | C5H3F2N | CID 2783176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 1513-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 1513-66-2 [chemicalbook.com]

- 6. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 8. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. pharmacyjournal.org [pharmacyjournal.org]

- 11. innospk.com [innospk.com]

- 12. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 13. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 14. nbinno.com [nbinno.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. cdhfinechemical.com [cdhfinechemical.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Data of 2,3-Difluoropyridine (NMR, IR, MS)

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for 2,3-Difluoropyridine, a key building block in pharmaceutical and agrochemical research. While a complete experimental dataset is not publicly available in a single source, this guide synthesizes available information with established spectroscopic principles to offer a comprehensive understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural and electronic properties of this compound. We will delve into the theoretical basis for the expected spectral features, providing predicted data where experimental values are not available, and offer insights into the interpretation of these spectra. All theoretical predictions are grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms into the pyridine ring dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel bioactive molecules. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in more complex systems. This guide provides a detailed exploration of its NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆; 0.5-0.7 mL). The choice of solvent can slightly influence chemical shifts. For routine analysis, CDCl₃ is a common choice due to its volatility and minimal interference in the ¹H NMR spectrum.

Instrumentation: Spectra are typically acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

Referencing: Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) is often used.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the pyridine ring (H-4, H-5, and H-6). The electron-withdrawing nature of the fluorine atoms and the nitrogen atom will deshield these protons, causing them to resonate at a relatively downfield region.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-6 | 8.0 - 8.2 | ddd | ³J(H6-H5) ≈ 5 Hz, ⁴J(H6-H4) ≈ 1-2 Hz, ⁴J(H6-F2) ≈ 1-2 Hz |

| H-5 | 7.2 - 7.4 | dddd | ³J(H5-H6) ≈ 5 Hz, ³J(H5-H4) ≈ 8 Hz, ³J(H5-F3) ≈ 8-10 Hz, ⁴J(H5-F2) ≈ 2-3 Hz |

| H-4 | 7.0 - 7.2 | dddd | ³J(H4-H5) ≈ 8 Hz, ⁴J(H4-H6) ≈ 1-2 Hz, ⁴J(H4-F3) ≈ 4-6 Hz, ⁵J(H4-F2) ≈ 1-2 Hz |

Causality behind Predictions: The chemical shifts are predicted based on the additive effects of the nitrogen atom and the two fluorine substituents on the pyridine ring. H-6 is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The multiplicities arise from couplings to adjacent protons (³J), long-range couplings to other protons (⁴J), and couplings to the fluorine atoms (³J, ⁴J, and ⁵J). The magnitudes of the coupling constants are estimated based on typical values for aromatic systems and known H-F coupling constants.

DOT Script for ¹H NMR Coupling Network:

Caption: Predicted ¹H-¹H and ¹H-¹⁹F coupling network in this compound.

¹³C NMR Spectroscopy: Analysis and Interpretation

The ¹³C NMR spectrum will display five signals, two of which will be doublets due to the direct coupling with the fluorine atoms (¹J(C-F)). The carbons directly attached to fluorine (C-2 and C-3) will be significantly deshielded and will exhibit large one-bond C-F coupling constants.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 155 - 160 | d | ¹J(C2-F2) ≈ 240-260 Hz, ²J(C2-F3) ≈ 15-20 Hz |

| C-3 | 145 - 150 | d | ¹J(C3-F3) ≈ 230-250 Hz, ²J(C3-F2) ≈ 15-20 Hz |

| C-6 | 140 - 145 | d | ³J(C6-F2) ≈ 5-10 Hz |

| C-4 | 120 - 125 | dd | ²J(C4-F3) ≈ 20-25 Hz, ³J(C4-F2) ≈ 5-10 Hz |

| C-5 | 115 - 120 | d | ²J(C5-F3) ≈ 20-25 Hz |

Causality behind Predictions: The chemical shifts are influenced by the electronegativity of the nitrogen and fluorine atoms. The large ¹J(C-F) coupling constants are characteristic of directly bonded carbon and fluorine. The smaller two-bond (²J) and three-bond (³J) C-F couplings provide further structural confirmation.

¹⁹F NMR Spectroscopy: Analysis and Interpretation

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split by each other (³J(F-F)) and by the neighboring protons. A ¹⁹F NMR spectrum of this compound is noted as being available on SpectraBase, though detailed data is not provided here.[1]

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -130 to -140 | dm | ³J(F2-F3) ≈ 20-25 Hz, ⁴J(F2-H6) ≈ 1-2 Hz, ⁴J(F2-H5) ≈ 2-3 Hz, ⁵J(F2-H4) ≈ 1-2 Hz |

| F-3 | -150 to -160 | ddd | ³J(F2-F3) ≈ 20-25 Hz, ³J(F3-H5) ≈ 8-10 Hz, ⁴J(F3-H4) ≈ 4-6 Hz |

Causality behind Predictions: The chemical shifts of fluorine atoms on a pyridine ring are influenced by their position relative to the nitrogen atom and other substituents. The ortho-fluorine (F-2) is typically more deshielded than the meta-fluorine (F-3). The multiplicity arises from coupling to the adjacent fluorine (³J(F-F)) and to the protons on the ring.

DOT Script for ¹⁹F NMR Coupling Network:

Caption: Predicted ¹⁹F-¹⁹F and ¹⁹F-¹H coupling network in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. An ATR-IR spectrum of this compound is available on PubChem.[2]

Experimental Protocol: IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat using an Attenuated Total Reflectance (ATR) accessory, or as a thin film between salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectrum: Analysis and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1600 - 1450 | Strong | C=C and C=N ring stretching |

| 1250 - 1100 | Strong | C-F stretching |

| 1000 - 800 | Medium-Strong | C-H out-of-plane bending |

Causality behind Predictions: The aromatic C-H stretching vibrations appear at their characteristic frequencies above 3000 cm⁻¹. The pyridine ring vibrations (C=C and C=N stretching) give rise to a series of strong bands in the 1600-1450 cm⁻¹ region. The most characteristic feature will be the strong C-F stretching vibrations, which are typically found in the 1250-1100 cm⁻¹ range for aryl fluorides. The C-H out-of-plane bending vibrations are also informative for confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. This technique typically provides a clear molecular ion peak and a rich fragmentation pattern.

Instrumentation: A variety of mass analyzers can be used, such as a quadrupole or a time-of-flight (TOF) analyzer.

Mass Spectrum: Analysis and Interpretation

The EI mass spectrum of this compound will show a molecular ion peak (M⁺˙) at m/z = 115, corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the pyridine ring and the presence of the fluorine atoms.

Predicted Mass Spectrum Fragmentation:

| m/z | Ion | Possible Fragmentation Pathway |

| 115 | [C₅H₃F₂N]⁺˙ | Molecular Ion (M⁺˙) |

| 88 | [C₄H₃FN]⁺˙ | Loss of HCN |

| 69 | [C₄H₂F]⁺ | Loss of F and HCN |

| 63 | [C₄H₃N]⁺˙ | Loss of F₂ |

Causality behind Predictions: The molecular ion is expected to be relatively stable due to the aromatic nature of the pyridine ring. Common fragmentation pathways for pyridines include the loss of HCN. The presence of fluorine atoms can also lead to the loss of a fluorine radical or HF.

DOT Script for Mass Spectrometry Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By combining available experimental information with established spectroscopic principles, we have presented a detailed analysis of the key spectral features that are crucial for the characterization of this important molecule. The predicted data and interpretations herein serve as a valuable resource for researchers working with this compound, facilitating its identification, purity assessment, and further application in scientific research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2783176, this compound. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

SpectraBase. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2783176, this compound, Section 4.2.2 ATR-IR Spectra. [Link]

Sources

Reactivity of the C-F bond in 2,3-Difluoropyridine

An In-Depth Technical Guide to the Reactivity of the C-F Bond in 2,3-Difluoropyridine

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a foundational principle in modern medicinal chemistry, imparting significant advantages in metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Among these scaffolds, fluorinated pyridines are of particular importance. This technical guide provides a detailed examination of the reactivity of this compound, a versatile building block whose distinct electronic properties allow for highly selective functionalization. We will explore the underlying principles governing the differential reactivity of its two carbon-fluorine (C-F) bonds, the conditions favoring nucleophilic aromatic substitution (SNAr), and the orthogonal strategy of C-H bond activation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical behavior of this valuable intermediate.

The Dichotomy of the C-F Bond: Strength and Latent Reactivity

The carbon-fluorine bond is the strongest single bond in organic chemistry, a characteristic that makes it a desirable feature for enhancing the metabolic stability of drug candidates.[3][4] This strength arises from the high electronegativity of fluorine, which creates a short, highly polarized bond.[3] However, in the context of an electron-deficient aromatic system like a pyridine ring, this same electronegativity becomes an activating feature. It renders the attached carbon atom highly electrophilic and susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).[5][6]

In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][7] The high electronegativity of fluorine stabilizes this intermediate through a powerful inductive effect, making it an excellent leaving group in this context—a stark contrast to its behavior in SN2 reactions.[5][6] In fact, the reactivity of halopyridines in SNAr often follows the reverse order of that seen in aliphatic substitutions: F > Cl > Br > I. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[8]

Regioselectivity in this compound: A Tale of Two Positions

The reactivity of this compound is dominated by the powerful directing effect of the ring nitrogen. The nitrogen atom acts as a strong electron-withdrawing group, significantly lowering the electron density at the ortho (C2, C6) and para (C4) positions. This activation makes these positions prime targets for nucleophilic attack.

-

The C2-F Bond (ortho): This bond is highly activated towards SNAr. The proximity to the ring nitrogen allows for direct delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atom. This leads to a lower activation energy and a rapid substitution reaction at this position.

-

The C3-F Bond (meta): This bond is significantly less reactive. Being meta to the nitrogen, the negative charge of the intermediate cannot be directly delocalized onto the nitrogen atom. Consequently, SNAr at the C3 position is kinetically disfavored and generally not observed under standard conditions.

This differential reactivity allows for the highly regioselective functionalization of this compound at the C2 position with a wide range of nucleophiles.

Visualization of SNAr Regioselectivity

The diagram below illustrates the mechanism of nucleophilic attack at the C2 position, highlighting the stabilization of the Meisenheimer complex by the ring nitrogen.

Caption: Decision workflow for selective functionalization.

Advanced Strategies: Transition Metal-Mediated C-F Activation

Beyond classical SNAr and deprotonation pathways, transition metal catalysis offers advanced methods for C-F bond activation. [9][10]Complexes of nickel, palladium, platinum, and rhodium can cleave C-F bonds through mechanisms like oxidative addition. [11][12][13]These methods can enable cross-coupling reactions (e.g., with Grignard reagents or boronic acids) that are not feasible with SNAr chemistry. While SNAr at C2 is generally the most facile reaction, transition metal catalysis can sometimes provide alternative selectivities or functional group tolerance, representing a frontier in the functionalization of fluorinated heterocycles. [9][14]

Experimental Protocols

Protocol 1: Regioselective SNAr at the C2 Position

This protocol describes a general procedure for the substitution of the C2-fluorine with an oxygen nucleophile.

Objective: To synthesize 2-alkoxy-3-fluoropyridine.

Materials:

-

This compound (1.0 eq)

-

Alcohol (ROH) (1.2 eq)

-

Sodium Hydride (NaH, 60% in mineral oil) (1.2 eq)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add the alcohol (1.2 eq) and anhydrous solvent (e.g., THF).

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the resulting suspension at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

-

Add this compound (1.0 eq) to the flask via syringe.

-

Heat the reaction mixture to a temperature between 60-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully quench by the slow addition of water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Regioselective C-H Lithiation and Carboxylation at C4

This protocol is adapted from established literature procedures for the selective functionalization of the C4 position. [15][16] Objective: To synthesize this compound-4-carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Diisopropylamine (1.1 eq)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Aqueous HCl (1M)

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add anhydrous THF and diisopropylamine (1.1 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.

-

Add this compound (1.0 eq) dropwise to the freshly prepared LDA solution. A color change is typically observed. Stir the mixture at -78 °C for 1-2 hours.

-

Quench the reaction by pouring the mixture onto an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature, then add water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl to precipitate the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Summary of Reactivity

The following table summarizes the primary, predictable modes of reactivity for this compound.

| Position | Bond Type | Reagent Class | Primary Reaction | Relative Reactivity |

| C2 | C-F | Nucleophiles (RO⁻, R₂N⁻, etc.) | SNAr | High |

| C3 | C-F | Nucleophiles | SNAr | Very Low / Inert |

| C4 | C-H | Strong, non-nucleophilic base (LDA) | Deprotonation / Metalation | High |

| C5 | C-H | Strong Base | Deprotonation | Low |

| C6 | C-H | Strong Base | Deprotonation | Moderate |

Note: Reactivity of C5 and C6 C-H bonds is significantly lower than C4 and typically not exploited synthetically without blocking the C4 position. [15]

Conclusion

This compound is a privileged scaffold whose reactivity is governed by a well-defined set of electronic principles. The C2-fluorine is highly activated for regioselective nucleophilic aromatic substitution, providing a reliable entry point for a diverse array of functional groups. Complementing this pathway is the selective C-H acidity at the C4 position, which enables an orthogonal functionalization strategy through directed metalation. A thorough understanding of these competing but controllable reaction pathways allows chemists to strategically and efficiently elaborate the this compound core, making it an invaluable tool in the synthesis of complex molecules for pharmaceutical and agrochemical research.

References

- The C-F Bond in 2-Ethyl-4-fluoropyridine: A Technical Guide to Reactivity and Stability. Benchchem.

- The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025).

-

Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. (2022). Available from: [Link]

-

Mongin, F., et al. (2005). Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. The Journal of Organic Chemistry, 70(8), 3039–3045. Available from: [Link]

-

Clot, E., et al. (2011). C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales. Accounts of Chemical Research, 44(5), 333-344. Available from: [Link]

- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. (2025).

-

Alcarazo, M. (2009). C–F activation of trifluoropyridines at 1 and consecutive fluorination reactions. Dalton Transactions, (23), 4437-4440. Available from: [Link]

-

Burrell, A. K., et al. (2007). Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum. Organometallics, 26(26), 6663–6671. Available from: [Link]

-

Get the F Out! C-F Bond Functionalization. Baran Lab, Scripps Research. (2020). Available from: [Link]

-

Activation of Aromatic C−F Bonds by a N‐Heterocyclic Olefin (NHO). PubMed Central. (2018). Available from: [Link]

-

Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. ACS Publications. Available from: [Link]

- Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (2022).

-

Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. MDPI. (2021). Available from: [Link]

- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.

-

Selective functionalization of 2-fluoropyridine, this compound, and 2,5-difluoropyridine at each vacant position. PubMed. (2005). Available from: [Link]

-

C–F Bond Activation of a Perfluorinated Ligand Leading to Nucleophilic Fluorination of an Organic Electrophile. ACS Publications. (2020). Available from: [Link]

-

New method for introducing fluorinated components into molecules. Universität Münster. (2024). Available from: [Link]

-

Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. ResearchGate. (2005). Available from: [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. (2020). Available from: [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. (2021). Available from: [Link]

-

Catalytic C−C Bond Formation through Selective Activation of C−F Bonds. ResearchGate. (2006). Available from: [Link]

- Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. (2009).

-

Carbon–fluorine bond cleavage mediated by metalloenzymes. PMC. (2020). Available from: [Link]

-

Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

-

Degradation breakthrough of stabilized compounds with C-F bonds. The Innovation. (2023). Available from: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. (2014). Available from: [Link]

-

Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. (2019). Available from: [Link]

-

15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2023). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. C-F and C-H bond activation of fluorobenzenes and fluoropyridines at transition metal centers: how fluorine tips the scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. baranlab.org [baranlab.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Selective functionalization of 2-fluoropyridine, this compound, and 2,5-difluoropyridine at each vacant position - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 2,3-Difluoropyridine

Abstract

This technical guide provides a comprehensive analysis of the core electronic properties of 2,3-difluoropyridine, a key heterocyclic building block in modern medicinal chemistry and materials science. The introduction of vicinal fluorine atoms onto the pyridine scaffold imparts a unique electronic landscape, profoundly influencing its molecular orbital energies, charge distribution, and chemical reactivity. This document synthesizes experimental data with established computational methodologies to offer a detailed framework for researchers, scientists, and drug development professionals. We will explore the molecule's frontier molecular orbitals, spectroscopic signatures, and reactivity towards both nucleophilic and electrophilic substitution, providing not just established data but also self-validating computational protocols for in-silico investigation. This guide is designed to serve as an authoritative resource, enabling a deeper understanding and more effective utilization of this compound in advanced chemical synthesis.

Introduction: The Strategic Importance of Fluorinated Pyridines

Pyridine derivatives are foundational scaffolds in a vast array of functional molecules, from pharmaceuticals to organic electronics.[1] The strategic incorporation of fluorine atoms into the pyridine ring is a widely employed tactic in medicinal chemistry to modulate key molecular properties.[2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity, and alter the pKa of nearby functional groups.[2]

This compound is an exemplar of this strategy, presenting a unique substitution pattern that significantly perturbs the electronic structure of the parent heterocycle. Its derivatives are crucial intermediates in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[4][5][6] A thorough understanding of its electronic properties is therefore paramount for the rational design of synthetic routes and the prediction of its behavior in complex molecular systems.

Molecular Orbitals and Energy Levels: The Frontier of Reactivity

The reactivity and electronic transitions of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energy of these orbitals and the gap between them dictate the molecule's behavior as an electron donor or acceptor.

A high-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy study has precisely determined the adiabatic ionization energy (AIE) of this compound, which corresponds to the energy required to remove an electron from its HOMO.[1]

| Parameter | Experimental Value |

| Adiabatic Ionization Energy (HOMO) | 9.6958 ± 0.0004 eV[1][8] |

| Second Adiabatic Ionization Energy (HOMO-1) | 9.7643 ± 0.0004 eV[1][8] |

The HOMO-1 level, originating from a nonbonding orbital, lies very close in energy to the HOMO, a feature that can influence its cationic dynamics.[1][8] The energy of the LUMO and the precise HOMO-LUMO gap are not as readily determined experimentally but can be reliably calculated using computational methods, as detailed in Section 4. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.[9]

Caption: Workflow for MEP analysis and its chemical interpretation.

Computational Protocol for Electronic Property Determination

To ensure a self-validating and reproducible approach to understanding this compound's electronic properties, the following computational protocol based on Density Functional Theory (DFT) is recommended. [10][11]DFT provides a robust balance of accuracy and computational cost for molecules of this type.

Objective: To calculate the optimized geometry, molecular orbital energies (HOMO, LUMO), dipole moment, electrostatic potential, and vibrational frequencies.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF.

-

Method: Density Functional Theory (DFT). The B3LYP hybrid functional is a well-established choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The diffuse functions (++) are important for accurately describing the lone pairs and potential anionic intermediates, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

-

Calculation Steps:

-

Step 1: Geometry Optimization: Perform a full geometry optimization of this compound without symmetry constraints to find the lowest energy conformation.

-

Step 2: Frequency Calculation: On the optimized geometry, perform a frequency calculation. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the zero-point vibrational energy and the data for IR and Raman spectra.

-

Step 3: Population Analysis: Use the optimized wavefunction to perform a population analysis (e.g., Natural Bond Orbital - NBO) to obtain orbital energies (HOMO, LUMO), atomic charges, and the molecular dipole moment.

-

Step 4: Cube File Generation: Generate cube files for the total electron density and the electrostatic potential. These files can be visualized using software like GaussView, Avogadro, or VMD to create the MEP surface.

-

Spectroscopic Signatures

The electronic structure of this compound gives rise to characteristic spectroscopic fingerprints.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹⁹F NMR: Due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, two distinct signals are expected for the non-equivalent fluorine atoms at the C-2 and C-3 positions. These signals will exhibit coupling to each other (³JFF) and to the ring protons (³JHF, ⁴JHF). [12]* ¹H NMR: Three distinct signals are expected for the protons at C-4, C-5, and C-6. The signals will be split by neighboring protons (³JHH) and by the fluorine atoms, leading to complex multiplets.

-

¹³C NMR: Five signals are expected for the five carbon atoms. The signals for C-2 and C-3 will show large one-bond coupling constants (¹JCF), while other carbons will exhibit smaller two- or three-bond couplings (²JCF, ³JCF).

While experimental spectra are not detailed here, these parameters can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework described above. [5]

Vibrational Spectroscopy (IR & Raman)

The vibrational modes of this compound can be probed by Infrared (IR) and Raman spectroscopy. Key expected vibrational bands include:

-

C-F Stretching: Strong absorptions in the IR spectrum, typically in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C and C=N Stretching: A series of bands in the 1400-1650 cm⁻¹ region.

-

Ring Breathing Modes: Characteristic vibrations of the entire pyridine ring.

-

C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Computational frequency calculations (Section 4) are essential for the definitive assignment of these vibrational modes. [8][11]

Chemical Reactivity: A Tale of Two Pathways

The electronic properties of this compound make it susceptible to nucleophilic attack while being highly resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine nitrogen and the two fluorine atoms are strongly electron-withdrawing, rendering the pyridine ring electron-deficient and thus activated for Nucleophilic Aromatic Substitution (SₙAr). [13][14]

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Regioselectivity: Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing nitrogen atom (C-2, C-4, and C-6) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom. [15] * C-2 Position: Already substituted with fluorine, which is an excellent leaving group in SₙAr reactions.

-

C-4 and C-6 Positions: These positions are activated by the nitrogen atom. The electron density at these sites is reduced, as would be visualized in an MEP map, making them prime targets for nucleophiles.

-

C-3 and C-5 Positions: Attack at these positions is less favorable as the resulting negative charge cannot be directly delocalized onto the nitrogen.

-

The precise regioselectivity will depend on the nucleophile and reaction conditions, but analysis of the LUMO distribution and the MEP surface (calculated as per Section 4) provides a strong predictive tool for the most reactive sites.

Caption: Generalized mechanism for SₙAr on this compound.

Electrophilic Aromatic Substitution (SEAr)

Direct electrophilic aromatic substitution (SEAr) on the this compound ring is exceptionally challenging. [16]

-

Deactivation: The pyridine nitrogen acts as a strong deactivating group because it is more electronegative than carbon. Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the nitrogen is protonated, creating a pyridinium cation. This positive charge makes the ring extremely electron-poor and highly resistant to attack by an electrophile (E⁺). [17]* Inductive Effects: The two fluorine atoms further deactivate the ring through their strong inductive electron withdrawal.

Theoretical calculations of the activation energies for electrophilic attack at each of the C-H positions (C-4, C-5, C-6) would be necessary to predict the least unfavorable reaction site, but yields are expected to be very low under standard SEAr conditions.

Conclusion

The electronic properties of this compound are a direct consequence of the interplay between the inherent aromaticity of the pyridine ring and the potent electron-withdrawing effects of the nitrogen and vicinal fluorine substituents. This guide has synthesized key experimental data, such as the molecule's ionization energy, with a robust and accessible computational framework for determining its dipole moment, charge distribution, spectroscopic characteristics, and reactivity profile. The electron-deficient nature of the ring makes it an ideal substrate for SₙAr reactions, while its deactivation renders it inert to most electrophilic attacks. This detailed understanding is crucial for leveraging this compound as a versatile building block in the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Kim, H., Park, S. M., & Kwon, C. H. (2025). Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study. Physical Chemistry Chemical Physics. [Link]

-

Exploring this compound-4-carboxylic Acid: A Key Pharmaceutical Intermediate. (n.d.). GESCHEM. [Link]

-

Kim, H., Park, S. M., & Kwon, C. H. (2025). Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study. RSC Publishing. [Link]

-

The Significance of Fluorine in Chemical Synthesis: A Look at 2,3-Difluoro-5-chloropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

This compound. (n.d.). SpectraBase. [Link]

-

Dykstra, K. M., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Laane, J., & Choo, J. (2002). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Journal of Molecular Structure. [Link]

-

3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation. (n.d.). Autech. [Link]

-

2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. (n.d.). Electronic Chemical. [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2022). Scirp.org. [Link]

-

Electrophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

A DFT study for the structures and electronic spectra of 2,3-dihydropyridine-4-ones. (2015). Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]

-

Selective Functionalization of 2-Fluoropyridine, this compound, and 2,5-Difluoropyridine at Each Vacant Position. (2006). ResearchGate. [Link]

-

Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. (2025). PubMed. [Link]

-

Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg. [Link]

-

Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. (2007). Asian Journal of Chemistry. [Link]

-

Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. (2021). New Journal of Chemistry. [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PMC - PubMed Central - NIH. [Link]

-

HOMO-LUMO Energy Gap. (2022). Schrödinger. [Link]

-

Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). RSC Publishing. [Link]

-

19Flourine NMR. (n.d.). University of Ottawa. [Link]

-

An analysis of electrophilic aromatic substitution: a “complex approach”. (2015). RSC Publishing. [Link]

-

Topological Analysis of the Electron Localization Function (ELF) Applied to the Electrophilic Aromatic Substitution. (2010). OUCI. [Link]

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (2017). PMC - PubMed Central - NIH. [Link]

-

Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020). NIH. [Link]

-

Dipole Moments and Transition Dipole Moments Calculated by Pair-Density Functional Theory with State Interaction. (2021). ACS Publications. [Link]

-

The calculated HOMO, LUMO energies and their corresponding quantum... (n.d.). ResearchGate. [Link]

-

(a) Calculated electrostatic potential surfaces for compounds 1 and 2... (n.d.). ResearchGate. [Link]

-

The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. (2006). PubMed. [Link]

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2017). ResearchGate. [Link]

-

Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. (2021). Semantic Scholar. [Link]

-

Single Excitation Energies Obtained from the Ensemble “HOMO– LUMO Gap”: Exact Results and Approximations. (2021). Griffith Research Online. [Link]

-

Computational Study of Growth, Morphology and Electronic Properties of Two-Dimensional Materials for Energy and Electronics Applications. (2025). APS Meeting Archive. [Link]

-

Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. (2022). Journal of Education for Pure Science. [Link]

-

A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. (2017). ResearchGate. [Link]

-

Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems. (2023). ORCA - Cardiff University. [Link]

Sources

- 1. Fluorine position-dependent ionization dynamics and structural distortion in this compound: a VUV-MATI and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 4. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. MEP [cup.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Footprinting molecular electrostatic potential surfaces for calculation of solvation energies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Topological Analysis of the Electron Localization Function (ELF) Applied to the Electrophilic Aromatic Substitution [ouci.dntb.gov.ua]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arxiv.org [arxiv.org]

- 16. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 17. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Introduction: The Strategic Importance of 2,3-Difluoropyridine

An In-depth Technical Guide to the Solubility of 2,3-Difluoropyridine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

This compound is a fluorinated heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Its structure is a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions. This specific arrangement of electronegative fluorine atoms imparts unique physicochemical properties that are highly sought after in modern drug design and the synthesis of complex organic molecules. The incorporation of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of a molecule to its biological target.[2][3] Derivatives of fluorinated pyridines are critical intermediates in the synthesis of a range of therapeutic agents, from anti-infectives to anticancer drugs.[2][4]